molecular formula C7H15N B1348548 2,5-Dimethylpiperidine CAS No. 34893-50-0

2,5-Dimethylpiperidine

Cat. No.: B1348548
CAS No.: 34893-50-0
M. Wt: 113.2 g/mol
InChI Key: ICBFNPPCXPMCBP-UHFFFAOYSA-N
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Description

2,5-Dimethylpiperidine is a heterocyclic organic compound with the molecular formula C7H15N. It is a derivative of piperidine, where two hydrogen atoms are replaced by methyl groups at the 2 and 5 positions. This compound is known for its significance in various chemical and pharmaceutical applications due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The use of heterogeneous catalysts like rhodium on carbon or alumina is preferred for large-scale synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: It can be reduced to form various substituted piperidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Various substituted piperidines.

    Substitution: Functionalized piperidines with different substituents on the nitrogen atom.

Mechanism of Action

The mechanism of action of 2,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the structure of the derivatives formed from this compound .

Properties

IUPAC Name

2,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-4-7(2)8-5-6/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBFNPPCXPMCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956372
Record name 2,5-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34893-50-0
Record name 2,5-Dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34893-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034893500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Customer
Q & A

Q1: What structural modifications were explored in the studies and how did they affect analgesic activity?

A1: The research papers focus on synthesizing and evaluating the analgesic activity of various 1-substituted 4-anilino-2,5-dimethylpiperidine derivatives. [, ] While specific structural modifications are not detailed in the abstracts, the studies emphasize exploring variations at the 1- and 4- positions of the 2,5-dimethylpiperidine core. By introducing different substituents at these positions, the researchers aimed to understand how these alterations influence the analgesic potency of the resulting compounds.

Q2: What methods were used to assess the analgesic activity of these compounds?

A2: While the abstracts don't specify the exact methods, it's common in analgesic drug discovery to employ both in vitro and in vivo assays. [, ] In vitro studies might involve assessing the compounds' interaction with opioid receptors or their ability to inhibit pain signaling pathways in cell cultures. In vivo studies typically involve animal models of pain, such as the hot plate test or the tail-flick test, where the compounds' ability to reduce pain responses is evaluated. Further details on the specific assays employed would be available within the full text of the research papers.

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